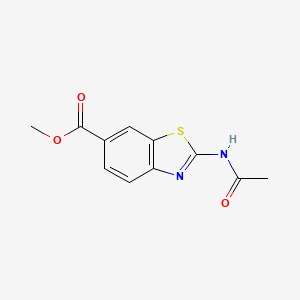

Methyl 2-(Acetylamino)-1,3-Benzothiazole-6-Carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-(Acetylamino)-1,3-Benzothiazole-6-Carboxylate” is a complex organic compound. Based on its name, it likely contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings) with a benzene ring fused to a thiazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution or addition reactions .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a benzothiazole ring (a six-membered aromatic ring fused to a five-membered ring containing sulfur and nitrogen atoms), an acetylamino group (which consists of an acetyl group bonded to an amino group), and a carboxylate group (which is a deprotonated or ionized form of a carboxylic acid group) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds often undergo reactions such as nucleophilic substitution or addition, condensation, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and the properties of similar compounds.Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Compounds

Benzothiazole-based compounds have been synthesized for their potential anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Synthetic Pathways

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Medicinal Chemistry

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .

Biological Activity

Changes in the functional group at the 2nd position of the benzothiazole structure can drastically change the biological activity of compounds. Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .

PET Imaging of Breast Cancer

In 2017, Li and co-workers devised a promising 2-(3,4-dimethoxyphenyl)-6-(2-[18 F]fluoroethoxy)benzothiazole derivative for PET imaging of breast cancer. The PET imaging tracer showed noticeably greater cellular uptake ratio in different breast cancer cell lines MDA-MB-468, MCF-7, and MDA-MB-231 .

Inflammation and Cancer Development

Chronic inflammation is increasingly recognized as a critical factor in cancer development. This complex interplay facilitates tumor initiation and progression. IL-6 and TNF-α are key inflammatory cytokines known for their roles in immune regulation, inflammation, and cell proliferation .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-acetamido-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-6(14)12-11-13-8-4-3-7(10(15)16-2)5-9(8)17-11/h3-5H,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYCCQFFJCNNSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(Acetylamino)-1,3-Benzothiazole-6-Carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2621556.png)

![2-[(4-Bromopyrazol-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2621561.png)

![Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid](/img/structure/B2621566.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2621570.png)

![2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2621572.png)

![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2621573.png)

![2-Methoxy-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2621574.png)

![(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2621577.png)